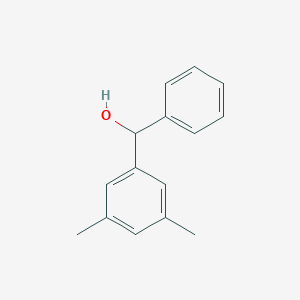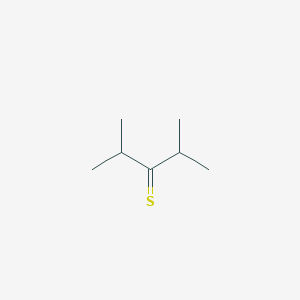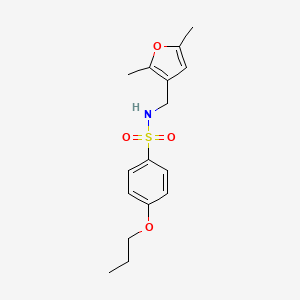
N-((2,5-dimethylfuran-3-yl)methyl)-4-propoxybenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide” involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular formula of “N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide” is C13H21NO2. The compound has a molecular weight of 223.316.Chemical Reactions Analysis
The compound has been studied in various chemical reactions. For example, a renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol was realized over various catalysts .Aplicaciones Científicas De Investigación
Anticancer Applications
Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have shown significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . These compounds have been found to induce apoptosis in cancer cells, making them promising candidates for cancer treatment .
Antimicrobial Applications
In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored for their antimicrobial properties . They have been found to inhibit certain enzymes present in bacteria, thereby interfering with bacterial growth .
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Biofuel Production
The compound N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide, which is structurally similar to the compound , has been studied for its potential use in biofuel production . It has an energy density 40% greater than that of ethanol, making it comparable to gasoline .
Catalyst in Chemical Reactions
This compound has also been studied for its potential use as a catalyst in various chemical reactions . Its unique physical and chemical properties make it a versatile material in scientific research.
Drug Development
The compound’s unique structure and properties make it a potential candidate for drug development . Researchers are studying its use as a potential anti-cancer drug.
Propiedades
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-4-9-20-15-5-7-16(8-6-15)22(18,19)17-11-14-10-12(2)21-13(14)3/h5-8,10,17H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCGZFGPRIFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169260 | |
| Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)-4-propoxybenzenesulfonamide | |
CAS RN |
1351620-92-2 | |
| Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351620-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



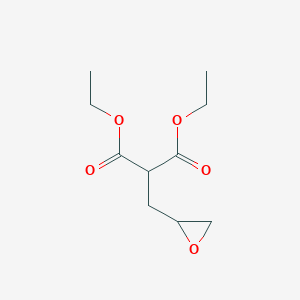
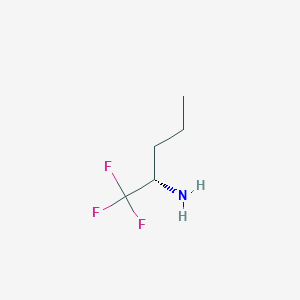
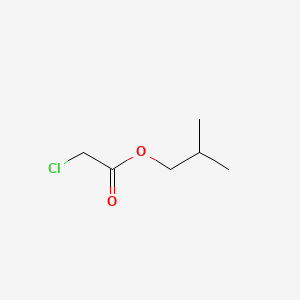
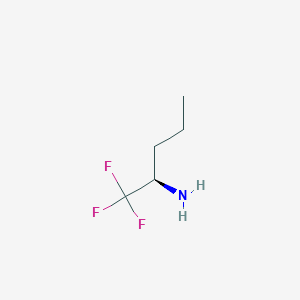

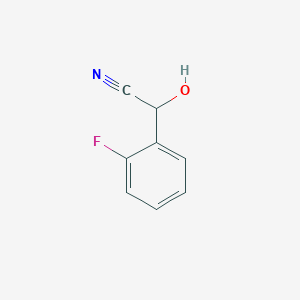



![[2-(Hydroxymethyl)oxolan-2-yl]methanol](/img/structure/B3047020.png)
